molecular formula C5H9Cl3 B087162 1,1,1-Tris(chloromethyl)ethane CAS No. 1067-09-0

1,1,1-Tris(chloromethyl)ethane

Cat. No. B087162
CAS RN: 1067-09-0
M. Wt: 175.48 g/mol
InChI Key: BYXOMFFBGDPXHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves direct reactions between specific reactants. For example, a ligand was synthesized by reacting 1,2-dibromoethane with 3,5-dimethylpyrazole, demonstrating a methodology that could be applied or adapted for the synthesis of 1,1,1-Tris(chloromethyl)ethane analogs (Baker et al., 1995).

Molecular Structure Analysis

Molecular structure analysis reveals detailed information about the arrangement of atoms within a compound. The structure of tris(phenylsilyl)methane, a precursor for trisilylmethane which shares structural similarities with 1,1,1-Tris(chloromethyl)ethane, was determined by electron diffraction, showcasing the potential complexity and symmetry in compounds related to 1,1,1-Tris(chloromethyl)ethane (Schmidbaur et al., 1991).

Chemical Reactions and Properties

The chemical reactions and properties of 1,1,1-Tris(chloromethyl)ethane and its analogs involve interactions with various reagents and the formation of complex structures. For instance, the reaction with transition-metal carbonylate anions leads to the formation of cyclopropylmethyl derivatives, illustrating the reactivity of tris(halogenomethyl)ethanes with metal anions (Poli et al., 1985).

Physical Properties Analysis

The physical properties of 1,1,1-Tris(chloromethyl)ethane and similar compounds can be inferred from studies on related materials. For instance, dendritic aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid and 1,1,1-tris(hydroxyphenyl)ethane demonstrate a range of molecular weights and self-diffusion characteristics, providing insights into the physical behavior of these materials (Ihre et al., 1996).

Chemical Properties Analysis

The chemical properties of compounds related to 1,1,1-Tris(chloromethyl)ethane, such as tris(N,N-dimethylthiocarbamoyl)-1,1,1-tris(methylaminomethyl)ethane, showcase their versatility as ligands in catalytic reactions, such as the Pauson–Khand reaction, highlighting the chemical utility and reactivity of these compounds (Petrovski et al., 2008).

Scientific Research Applications

Safety And Hazards

1,1,1-Tris(chloromethyl)ethane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1,3-dichloro-2-(chloromethyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl3/c1-5(2-6,3-7)4-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXOMFFBGDPXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60910090
Record name 1,3-Dichloro-2-(chloromethyl)-2-methylpropane
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Molecular Weight

175.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Tris(chloromethyl)ethane

CAS RN

1067-09-0, 3922-27-8
Record name 1,3-Dichloro-2-(chloromethyl)-2-methylpropane
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Record name 2-Chloromethyl-1,3-dichloro-2-methylpropane
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Record name Pentane, 1,1,1-trichloro-
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Record name 1,3-Dichloro-2-(chloromethyl)-2-methylpropane
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Record name 1,3-Dichloro-2-(chloromethyl)-2-methylpropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
BR Whittlesley - Inorganic Chemistry, 1986 - ACS Publications
Tripod (tripod= l, l, l-tris ((dimethylphosphino) methyl) ethane) reacts with anhydrous CrCl3 or CrCl3 (THF) 3 in THF or CH2C12 to give CrCl3 (tripod), which may be crystallized from …
Number of citations: 37 pubs.acs.org
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
RJ Doyle, N Habermehl, G Salem… - Journal of the Chemical …, 2000 - pubs.rsc.org
Reaction of 1,1,1-tris(chloromethyl)ethane with ca. three equivalents of sodium or lithium (2-dimethylarsinophenyl)methylarsenide in thf gave several products including the tetra(tertiary …
Number of citations: 2 pubs.rsc.org
R Stolevik - 1974 - pascal-francis.inist.fr
CONFORMATIONAL ANALYSIS. IV. THE MOLECULAR STRUCTURE, TORSIONAL OSCILLATIONS, AND CONFORMATIONAL EQUILIBRIA OF GASEOUS (CH3)C(CH2CL)3, 1,1,1-TRIS(CHLOROMETHYL) …
Number of citations: 2 pascal-francis.inist.fr
RJ Doyle, N Habermehl, G Salem, AC Willis, RJ Doyle… - 2000 - arch.neicon.ru
Reaction of 1, 1, 1-tris (chloromethyl) ethane with ca. three equivalents of sodium or lithium (2-dimethylarsinophenyl) methylarsenide in thf gave several products including the tetra (…
Number of citations: 2 arch.neicon.ru
H Li, Y Long, X Zhu, Y Tian, J Ye - Electrochimica Acta, 2017 - Elsevier
The influencing factors and formation of chlorinated byproducts in electrochemical oxidation of bisphenol A (BPA) with the boron-doped diamond (BDD) were systematically investigated …
Number of citations: 47 www.sciencedirect.com
劉緒宗 - Journal of the Chinese Chemical Society, 1992 - ntur.lib.ntu.edu.tw
Tripodal ligands are those donors disposed at the base of a" tripod", which provides the most characteristic arrangement for formation of mononuclear complexes with various …
Number of citations: 0 ntur.lib.ntu.edu.tw
ST Liu - Journal of the Chinese Chemical Society, 1992 - Wiley Online Library
Tripodal Phosphine Ligands. Syntheses and Coordination Chemistry Toward Mn(I) Page 1 I1111111 11111III!'JillIIIlIIIIIJ1111111111Illllllmlflllllllllllllllllllli EJ52-1992-611 Ioumal of the …
Number of citations: 10 onlinelibrary.wiley.com
E Murugan, G Tamizharasu, P Shanmugam - … Kinetics, Mechanisms and …, 2014 - Springer
Three different types of polymer supported multi-site phase transfer catalysts having two, four and six active sites are synthesized by simple routes. The available number of active sites …
Number of citations: 4 link.springer.com
S Piontek, N Ritterskamp, F Wittkamp, L Iffland… - Activation of Small …, 2017 - d-nb.info
Tripodal compounds such as CH3C (CH2PPh2) 3 (Triphos, 1, 1, 1-tris (diphenylphosphinomethyl) ethane) and CH3Si (CH2PPh2) 3 (TriphosSi, tris (diphenylphosphinomethyl) …
Number of citations: 0 d-nb.info

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